![molecular formula C10H11NO2 B3354913 Ethyl 3H-pyrrolizine-2-carboxylate CAS No. 61338-77-0](/img/structure/B3354913.png)
Ethyl 3H-pyrrolizine-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis Applications
Ethyl 3H-pyrrolizine-2-carboxylate finds applications primarily in synthetic chemistry. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003). This demonstrates its role in creating complex organic structures.
Biological Evaluation
A significant aspect of the research on this compound revolves around its biological evaluation. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate and evaluated for their antimalarial activities (Ningsanont et al., 2003). This illustrates its potential in medicinal chemistry.
Chemical Properties and Mechanisms
Studies have also focused on understanding the chemical properties and reaction mechanisms involving this compound. For example, research has been conducted on the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, elucidating the reaction mechanism through NMR and EIMS experiments (Khajuria, Saini, & Kapoor, 2013).
Potential in Drug Discovery
The compound's role in the synthesis of potential therapeutic agents is a key area of research. A novel compound, KH16, designed and synthesized from ethyl 4-(6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamido)-benzoate, was evaluated for its anti-inflammatory activity, showing higher selectivity to COX-2 than COX-1 (Attallah et al., 2017). This underlines the potential of this compound derivatives in the development of new anti-inflammatory drugs.
Future Directions
properties
IUPAC Name |
ethyl 3H-pyrrolizine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)8-6-9-4-3-5-11(9)7-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYHVLPMFBPYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514925 | |
Record name | Ethyl 3H-pyrrolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61338-77-0 | |
Record name | Ethyl 3H-pyrrolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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